molecular formula C19H13N3O5S B2360875 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone CAS No. 872695-98-2

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone

Cat. No.: B2360875
CAS No.: 872695-98-2
M. Wt: 395.39
InChI Key: JRBHNXALMSNBPV-UHFFFAOYSA-N
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Description

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone is a complex organic compound that features a benzodioxole ring, a pyridazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts such as palladium and solvents like anhydrous benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often use reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone is unique due to its combination of a benzodioxole ring and a pyridazine ring linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHNXALMSNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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